![molecular formula C14H11NO3 B11868591 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofuranquinones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a dimethylamino group. It is known for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it a waste-free process .
Industrial Production Methods
Industrial production methods for 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antiviral and antitumor properties make it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death. It also inhibits specific enzymes and pathways involved in cell proliferation, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the dimethylamino group but shares the core structure.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different reactivity.
Naphtho[2,3-b]thiophene-4,9-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the dimethylamino group, which enhances its biological activity and reactivity. This functional group allows for additional chemical modifications, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)18-11/h3-7H,1-2H3 |
Clave InChI |
BPTCJHDNVAUSLR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



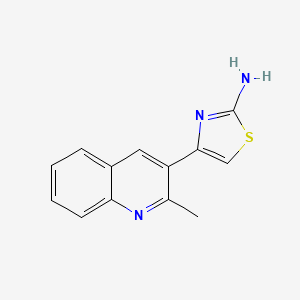
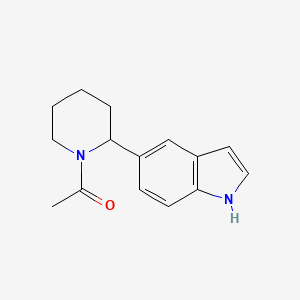


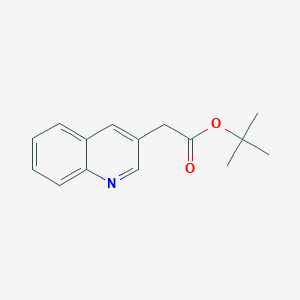
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
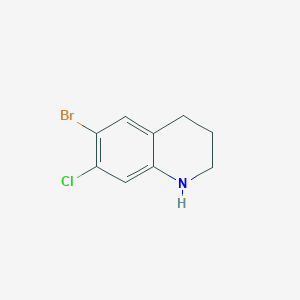

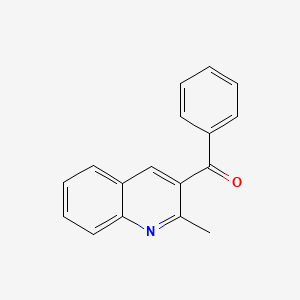

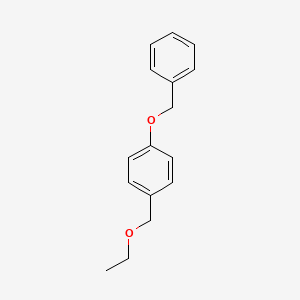
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
